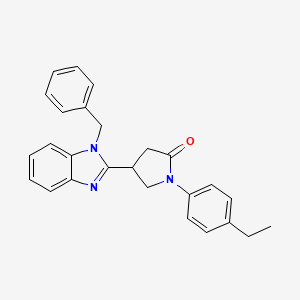![molecular formula C13H13N5 B2393381 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine CAS No. 1052554-89-8](/img/structure/B2393381.png)
1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine” is a compound that falls under the category of pyrazole compounds . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The electronic configuration of these complexes significantly influences their photophysical behavior .
TRPV1 Antagonists
Researchers have discovered that 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine acts as an effective and thermally neutral TRPV1 (transient receptor potential vanilloid 1) antagonist. This finding opens up possibilities for developing novel pain management strategies .
Antimicrobial Agents
The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effectiveness against specific pathogens, making it a promising candidate for drug development .
Cytotoxic Agents
Derivatives of this compound, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione, have been designed and synthesized. These derivatives may exhibit cytotoxic properties, making them relevant for cancer research .
Green Fluorescent Materials
The synthesized complex of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine exhibits green fluorescence with a maximum at 514 nm. This property could find applications in optoelectronic devices and sensors .
Fine-Tuning Electronic Properties
By varying the coordinating ligands, researchers can fine-tune the electronic and photophysical parameters of Pt (II) complexes. Understanding the interplay between different ligands and the Pt (II) core is essential for optimizing their properties .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, such as muscarinic receptors and nitric oxide synthase . These targets play crucial roles in various physiological processes, including cardiovascular function .
Biochemical Pathways
For example, if the compound interacts with muscarinic receptors, it could potentially affect cholinergic-nitric oxide signaling .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be administered intravenously and intracerebroventricularly . These administration routes could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially modulate cardiovascular function.
Propriétés
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-13-6-7-15-18(13)10-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-9H,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYBFRKEXZXWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
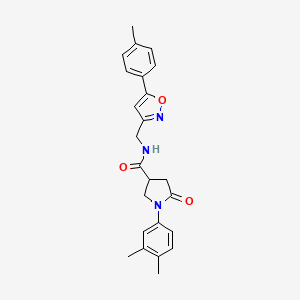
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)
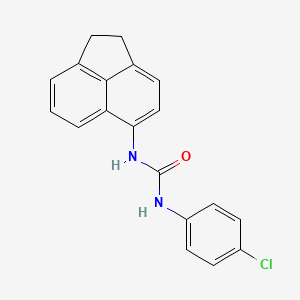
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)
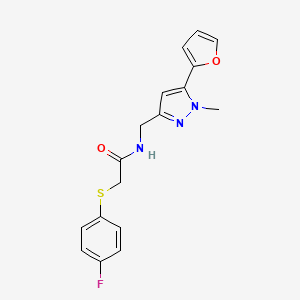
![2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile](/img/structure/B2393306.png)
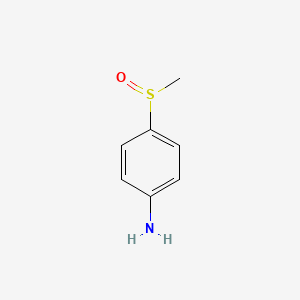
![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)
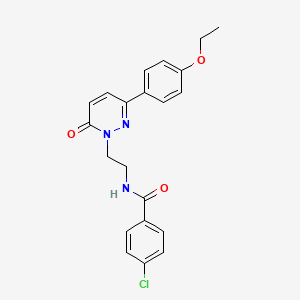
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)
